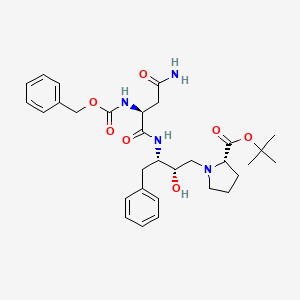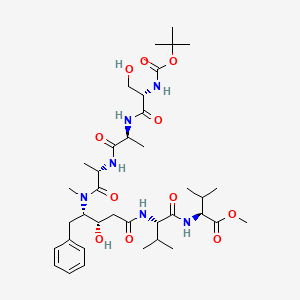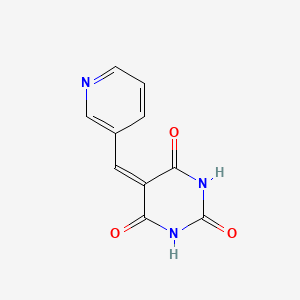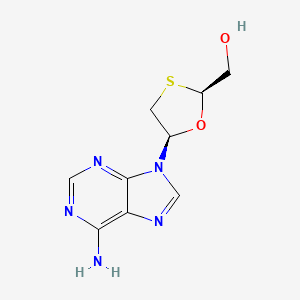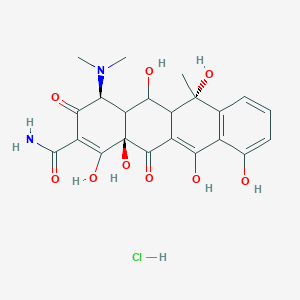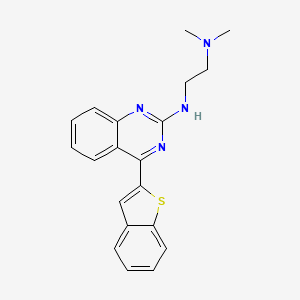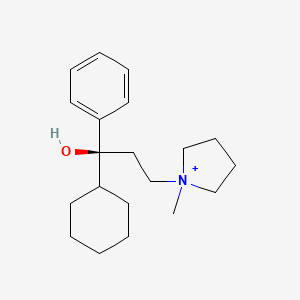
Tricyclamol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclamol, (S)- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. Tricyclamol, (S)- has been used for its ability to inhibit the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclamol, (S)- involves the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with methyl iodide to form the quaternary ammonium compound. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of Tricyclamol, (S)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Tricyclamol, (S)- undergoes various types of chemical reactions, including:
Oxidation: Tricyclamol, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Tricyclamol, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the quaternary ammonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of Tricyclamol, (S)-
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tricyclamol, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Investigated for its effects on smooth muscle and its potential use in controlling muscle spasms.
Medicine: Explored for its potential in treating conditions like peptic ulcers and Parkinson’s disease due to its spasmolytic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Tricyclamol, (S)- exerts its effects by inhibiting the spasmogenic effects of agents like acetylcholine. It blocks the superior cervical ganglion and reduces the motility of the stomach and duodenum. This action is believed to be due to its ability to interfere with the signaling pathways involved in muscle contraction, particularly those mediated by acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Procyclidine: Another anticholinergic agent with similar spasmolytic properties.
Atropine: A well-known anticholinergic compound used for similar purposes.
Hyoscyamine: Another compound with spasmolytic action but less potent than Tricyclamol, (S)-
Uniqueness
Tricyclamol, (S)- is unique in its high potency and effectiveness in reducing smooth muscle spasms compared to other similar compounds. Its ability to inhibit the spasmogenic effects of multiple agents makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
779262-59-8 |
|---|---|
Molecular Formula |
C20H32NO+ |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m1/s1 |
InChI Key |
FRBBPWXCRBHYJQ-HXUWFJFHSA-N |
Isomeric SMILES |
C[N+]1(CCCC1)CC[C@](C2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





